1-Bromo-2-(tert-butoxymethyl)butane

Catalog No.
S14170039
CAS No.
M.F
C9H19BrO
M. Wt
223.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-(tert-butoxymethyl)butane

Product Name

1-Bromo-2-(tert-butoxymethyl)butane

IUPAC Name

1-bromo-2-[(2-methylpropan-2-yl)oxymethyl]butane

Molecular Formula

C9H19BrO

Molecular Weight

223.15 g/mol

InChI

InChI=1S/C9H19BrO/c1-5-8(6-10)7-11-9(2,3)4/h8H,5-7H2,1-4H3

InChI Key

YFVRAZDXLOKEQW-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(C)(C)C)CBr

1-Bromo-2-(tert-butoxymethyl)butane is an organic compound classified as an alkyl halide. Its molecular structure features a bromine atom attached to the first carbon of a butane chain, with a tert-butoxymethyl group at the second carbon position. This compound is characterized by its unique functional groups, which contribute to its reactivity and potential applications in organic synthesis.

  • Nucleophilic Substitution Reactions: The bromine atom acts as a good leaving group, allowing nucleophiles such as hydroxide ions or amines to replace it. This reaction typically follows an SN2S_N2 mechanism, where the nucleophile attacks the electrophilic carbon, leading to the formation of a new bond.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions, resulting in the formation of alkenes. This process involves the removal of both a hydrogen atom and the bromine atom, generating a double bond in the product.
  • Rearrangement Reactions: The presence of the tert-butoxymethyl group may facilitate rearrangement reactions under specific conditions, potentially leading to different structural isomers.

The synthesis of 1-Bromo-2-(tert-butoxymethyl)butane can be achieved through several methods:

  • Bromination of 2-(tert-butoxymethyl)butane: This method involves treating 2-(tert-butoxymethyl)butane with bromine or hydrogen bromide in a controlled environment. The reaction typically requires light or a radical initiator to facilitate the formation of brominated products.
  • Substitution Reactions: Another approach could involve the substitution of a suitable leaving group in a precursor compound with bromine, utilizing nucleophilic substitution techniques.

These synthetic routes can be optimized by adjusting reaction conditions such as temperature, solvent choice, and concentration of reactants.

1-Bromo-2-(tert-butoxymethyl)butane has potential applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Chemical Research: Researchers may utilize this compound for studying reaction mechanisms and developing new synthetic methodologies.
  • Material Science: Its unique properties may allow for applications in creating specialized materials or polymers.

Interaction studies involving 1-Bromo-2-(tert-butoxymethyl)butane are essential for understanding its reactivity and potential applications. These studies typically focus on:

  • Reactivity with Nucleophiles: Investigating how different nucleophiles interact with the bromine atom can provide insights into its utility in synthetic pathways.
  • Stability under Various Conditions: Assessing how environmental factors (e.g., pH, temperature) affect its stability and reactivity can help optimize its use in practical applications.

Several compounds share structural similarities with 1-Bromo-2-(tert-butoxymethyl)butane. A comparison highlights its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-Bromo-2-methylbutaneBromine at C1, methyl at C2Less steric hindrance compared to tert-butyl
1-Bromo-3-pentanolBromine at C1, hydroxyl at C3Contains an alcohol functional group
2-Bromo-2-methylpropaneBromine at C2, branched alkyl structureMore steric hindrance due to branching
1-Bromo-2-butyneBromine at C1, triple bond at C2Contains a triple bond which alters reactivity

The presence of the tert-butoxymethyl group distinguishes 1-Bromo-2-(tert-butoxymethyl)butane from other similar compounds by providing increased steric bulk and potentially influencing its reactivity patterns compared to simpler alkyl halides.

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

222.06193 g/mol

Monoisotopic Mass

222.06193 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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